molecular formula C11H23NO B13183110 1-(1-Aminobutan-2-yl)-2-methylcyclohexan-1-ol

1-(1-Aminobutan-2-yl)-2-methylcyclohexan-1-ol

Cat. No.: B13183110
M. Wt: 185.31 g/mol
InChI Key: WTUYYGIDSAGXIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Aminobutan-2-yl)-2-methylcyclohexan-1-ol is an organic compound with a complex structure that includes a cyclohexane ring substituted with an aminobutan-2-yl group and a methyl group

Preparation Methods

The synthesis of 1-(1-Aminobutan-2-yl)-2-methylcyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with 2-aminobutane in the presence of a reducing agent. The reaction conditions typically include a solvent such as ethanol and a catalyst like palladium on carbon. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

1-(1-Aminobutan-2-yl)-2-methylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles like halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Aminobutan-2-yl)-2-methylcyclohexan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific industrial applications.

Mechanism of Action

The mechanism by which 1-(1-Aminobutan-2-yl)-2-methylcyclohexan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in a biological system or an industrial process.

Comparison with Similar Compounds

1-(1-Aminobutan-2-yl)-2-methylcyclohexan-1-ol can be compared with similar compounds such as:

    1-(1-Aminobutan-2-yl)cyclohexanol: This compound lacks the methyl group present in this compound, which can affect its chemical reactivity and biological activity.

    2-Methylcyclohexanol: This compound lacks the aminobutan-2-yl group, making it less versatile in terms of chemical reactions and applications.

    Cyclohexanone: This compound is a precursor in the synthesis of this compound and lacks both the amino and methyl groups, limiting its applications compared to the target compound.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-(1-aminobutan-2-yl)-2-methylcyclohexan-1-ol

InChI

InChI=1S/C11H23NO/c1-3-10(8-12)11(13)7-5-4-6-9(11)2/h9-10,13H,3-8,12H2,1-2H3

InChI Key

WTUYYGIDSAGXIV-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C1(CCCCC1C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.